5-(4-Fluorophenyl)nicotinonitrile

Descripción general

Descripción

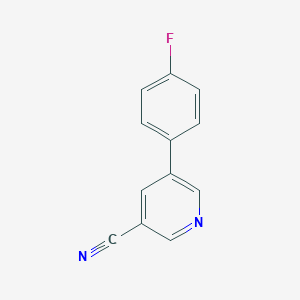

5-(4-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring substituted with a 4-fluorophenyl group and a cyano group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)nicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Fluorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

Substitution: Derivatives with different substituents on the phenyl ring.

Reduction: 5-(4-Fluorophenyl)pyridine-3-amine.

Oxidation: This compound N-oxide.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Fluorophenyl)nicotinonitrile serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for enhanced drug efficacy and specificity. Notable applications include:

- Neurological Disorders : The compound is involved in developing drugs that modulate nicotinic receptors, which play a vital role in neurotransmission. Studies have indicated that derivatives of this compound can enhance cognitive function and have potential therapeutic effects against diseases such as Alzheimer's and Parkinson's.

- Anticancer Agents : Research has shown that nicotinonitrile derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant apoptosis induction in breast cancer cells (MCF-7) .

Biochemical Research

In biochemical studies, this compound is utilized to investigate the mechanisms of nicotinic receptors. Its ability to interact with these receptors provides insights into their roles in various physiological processes and potential therapeutic targets .

Material Science

The unique electronic properties of this compound make it a candidate for developing advanced materials such as organic semiconductors. The compound's application in material science focuses on:

- Organic Electronics : Its ability to conduct electricity can be harnessed in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Agricultural Chemistry

In agricultural research, this compound is being explored for its potential in developing agrochemicals that improve crop resistance to pests and diseases. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use .

Analytical Chemistry

The compound is employed as a standard in various analytical methods, aiding in the accurate quantification of related compounds within complex mixtures. Its stability and reactivity make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Pharmaceutical Development Case Study

A study demonstrated that derivatives of this compound could effectively inhibit specific protein kinases involved in cancer progression, suggesting their potential as targeted cancer therapies .

Biochemical Research Case Study

Research involving the modulation of nicotinic receptors using this compound has led to significant findings regarding neurotransmitter release and synaptic plasticity, which are critical for understanding cognitive functions .

Material Science Case Study

Investigations into the use of this compound in organic electronics revealed promising results in improving the efficiency of organic solar cells, highlighting its potential impact on renewable energy technologies .

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical | Neurological drugs, anticancer agents | Induces apoptosis in cancer cells |

| Biochemical Research | Nicotinic receptor studies | Insights into neurotransmitter roles |

| Material Science | Organic semiconductors | Enhances efficiency in OLEDs |

| Agricultural Chemistry | Agrochemicals for pest resistance | Promotes sustainable practices |

| Analytical Chemistry | Standards for HPLC/MS | Aids accurate quantification |

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore .

Comparación Con Compuestos Similares

Similar Compounds

3-Cyanopyridine: Another nitrile derivative with a pyridine ring, used in the synthesis of nicotinic acid.

5-(4-Chlorophenyl)pyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and applications.

Uniqueness

5-(4-Fluorophenyl)nicotinonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its stability and binding interactions in biological systems. This makes it particularly useful in drug design and materials science .

Actividad Biológica

5-(4-Fluorophenyl)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antiproliferative properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinonitriles, characterized by a pyridine ring with a nitrile group and a phenyl substituent. The presence of the fluorine atom on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessing various nicotinonitriles found that compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against Staphylococcus aureus, suggesting that this compound may possess comparable efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 10-20 |

| Compound 4a | Staphylococcus aureus | 10 |

| Compound 4b | Bacillus megaterium | 10 |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In one study, related nicotinonitriles demonstrated IC50 values indicating significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. For instance, compounds structurally similar to this compound showed IC50 values ranging from 5.16 µg/mL to 20.00 µg/mL against these cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HepG2 | ~20.00 |

| Compound 8 | HepG2 | 5.16 |

| Compound 16 | HeLa | 9.33 |

The mechanism underlying the biological activity of this compound appears multifaceted. It is hypothesized that the compound induces cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells, ultimately triggering apoptotic pathways . Additionally, its antimicrobial activity may involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacteria .

Case Studies

- Antitumor Activity : A study conducted by the National Cancer Institute screened a series of nicotinonitriles for their cytotoxic effects against a panel of human cancer cell lines. The results indicated that certain derivatives exhibited submicromolar GI50 values, indicating potent antitumor activity .

- Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated significant bactericidal activity, reinforcing its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

5-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHFEKRFDPUAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622900 | |

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154237-18-0 | |

| Record name | 5-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.